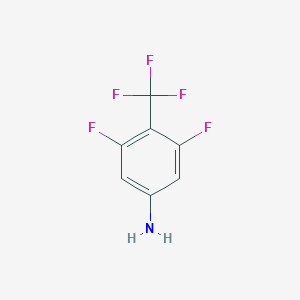

3,5-Difluoro-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWFKYOOAXZKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352070 | |

| Record name | 3,5-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123950-44-7 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123950-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(trifluoromethyl)aniline is an aromatic amine of significant interest in medicinal chemistry, agrochemistry, and material science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethyl group, imparts distinct electronic properties, metabolic stability, and bioavailability to parent molecules.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for the characterization of such molecules.

Core Physicochemical Properties

The structural attributes of this compound, particularly its high degree of fluorination, govern its chemical behavior and physical state.[1] The presence of these functional groups influences its reactivity, lipophilicity, and potential for intermolecular interactions.[1]

Data Presentation

Quantitative physicochemical data for this compound is summarized in the table below. It should be noted that while some properties have been experimentally determined, others are predicted values and should be considered as such.

| Property | Value | Source |

| CAS Number | 123950-44-7 | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.11 g/mol | [1] |

| Appearance | Light-colored crystalline solid | [1] |

| Boiling Point | 103 °C | [1] |

| Melting Point | Not available | |

| pKa | Not available (Predicted to be low due to electron-withdrawing groups) | |

| logP (Octanol/Water) | Not available (Predicted to be high) | |

| Solubility | Not available (Expected to have low aqueous solubility) |

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following protocols are standard methods applicable to crystalline aromatic amines like this compound.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically <1°C) is indicative of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[2]

-

Capillary Packing: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[4]

-

Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure the aniline is fully protonated.[4]

-

Titration: A calibrated pH electrode is immersed in the stirred solution. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[4]

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[4]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[4]

Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[5][6]

Methodology:

-

Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[5][6]

-

Sample Addition: A known amount of this compound is dissolved in the 1-octanol phase.

-

Partitioning: A precise volume of the octanol solution is mixed with a precise volume of the aqueous buffer in a flask. The flask is sealed and agitated (e.g., on an orbital shaker) for a set period (e.g., 2-24 hours) at a constant temperature to allow for equilibrium to be reached.[7][8]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.[9]

-

Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[9]

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). This ensures that a saturated solution is formed.[10]

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]

-

Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.45 µm) or centrifuged at high speed to remove all undissolved solids.[11][12]

-

Quantification: The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is measured by a validated analytical method like HPLC or LC-MS/MS against a calibration curve.[11]

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.[12]

Characterization Workflow

The systematic characterization of a novel chemical entity like this compound is essential for its application in research and development. The following diagram illustrates a logical workflow for determining its core physicochemical properties.

References

- 1. Buy this compound | 123950-44-7 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)aniline (CAS: 123950-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and difluoro substitutions on the aniline scaffold impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 123950-44-7 |

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.11 g/mol [1] |

| Appearance | Light-colored crystalline solid[1] |

| Melting Point | 66-70 °C |

| Boiling Point | 103-105 °C |

| Density | 1.474 g/cm³ |

| Flash Point | 88.9 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| IR (Infrared) Spectroscopy | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, a common synthetic route involves nucleophilic aromatic substitution.[1] A plausible multi-step synthesis, adapted from procedures for structurally related compounds, is outlined below.

General Synthetic Workflow

The synthesis of fluorinated anilines often involves the introduction of fluorine and amino groups onto a benzene ring through a series of reactions, including nitration, halogen exchange, and reduction.

Caption: A generalized synthetic pathway for producing fluorinated anilines.

Experimental Protocol: Synthesis of a Related Compound (3,5-Difluoroaniline)

The following protocol for the synthesis of 3,5-difluoroaniline, a structurally similar compound, can provide a basis for the development of a synthesis for the target molecule.[2]

Reaction: Dechlorination of 2-chloro-3,5-difluoroaniline to 3,5-difluoroaniline.

Materials:

-

2-chloro-3,5-difluoroaniline (0.272 mol)

-

5% Palladium on carbon (1.84 g)

-

Triethylamine (0.299 mol)

-

Water (45.4 g)

-

Hydrogen gas

-

25% Sodium hydroxide aqueous solution (50 g)

Procedure:

-

In a 500 ml SUS autoclave, combine 2-chloro-3,5-difluoroaniline, 5% palladium-carbon, triethylamine, and water.

-

Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².

-

Heat the mixture to 100°C and maintain for 4 hours.

-

Cool the reaction solution to 50°C.

-

Filter off the palladium-carbon catalyst.

-

Add the 25% sodium hydroxide aqueous solution to the filtrate, stir, and then allow the layers to separate.

-

Separate the oil layer.

-

Distill the oil layer to first recover the triethylamine, followed by the 3,5-difluoroaniline product.

Applications in Drug Discovery

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable building block for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[1]

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aniline core that is crucial for binding to the ATP pocket of the enzyme. The specific substitutions on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Amide Coupling

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals. The following is a general protocol for the amide coupling of an aniline with a carboxylic acid, which can be adapted for this compound.

Caption: A typical workflow for an amide coupling reaction.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Add the coupling reagent and the non-nucleophilic base to the solution.

-

Stir the mixture at room temperature for a designated activation period.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.

Biological Signaling Pathways

While specific signaling pathways directly modulated by derivatives of this compound are not detailed in the available literature, fluorinated anilines are commonly incorporated into kinase inhibitors that target pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR signaling pathways.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Hazard Statements:

-

Toxic if swallowed.

-

Toxic in contact with skin.

-

Toxic if inhaled.

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with important applications in drug discovery and materials science. Its unique electronic properties make it a desirable component in the design of novel compounds with enhanced biological activity and improved physicochemical characteristics. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further research to fully elucidate its spectroscopic properties and explore its utility in a broader range of synthetic applications is warranted.

References

molecular weight of 3,5-Difluoro-4-(trifluoromethyl)aniline

Technical Guide: 3,5-Difluoro-4-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in various scientific and industrial applications. The document details its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry and material science.

Core Chemical and Physical Properties

This compound is an aromatic amine distinguished by its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring.[1] This structure imparts distinct electronic and steric properties that are highly valuable in the synthesis of complex molecules.[1] The presence of five fluorine atoms enhances its electronegativity and lipophilicity, which can improve the metabolic stability and membrane permeability of derivative compounds, making it a sought-after intermediate in pharmaceutical development.[1]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 123950-44-7 | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.1 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)N | [1] |

| InChI | InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11,12)/h1-2H,13H2 | [1] |

| InChI Key | YJWFKYOOAXZKQA-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution.[1] This process generally involves reacting a suitable aniline derivative with a fluorinating agent under controlled reaction conditions to introduce the fluoro groups onto the aromatic ring. Computational modeling using density functional theory (DFT) has been employed to study the transition states and elucidate the mechanistic details of these substitution reactions.[1]

General Experimental Workflow

The logical workflow for a typical synthesis and purification process is outlined below. This process ensures the formation of the desired product, followed by its isolation and verification of purity.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Experimental Protocol: Conceptual Nucleophilic Aromatic Substitution

Below is a generalized protocol illustrating a common synthetic approach. Note: This is a conceptual methodology and must be adapted and optimized based on specific laboratory conditions and safety protocols.

-

Reaction Setup: A suitable aniline precursor is dissolved in an appropriate polar aprotic solvent (e.g., DMF, DMSO) in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).

-

Addition of Reagents: A fluorinating agent is added portion-wise to the solution. The reaction temperature is carefully controlled, often requiring cooling to manage exothermic processes.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a suitable aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications and Biological Relevance

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a versatile building block in several high-value R&D areas.[1]

Caption: Key application areas for this compound.

-

Medicinal Chemistry: It serves as a precursor for pharmaceuticals where enhanced properties like bioavailability and metabolic stability are desired.[1] It is particularly explored for developing novel therapeutics targeting central nervous system (CNS) disorders and for oncology applications.[1]

-

Agrochemistry: The introduction of fluorine can enhance the biological activity of molecules, making them potent candidates for new agrochemicals.[1] This compound is explored for its potential herbicidal and fungicidal properties.[1]

-

Material Science: The strong electron-withdrawing nature of the substituents gives this molecule interesting electronic properties.[1] This makes it a candidate for the development of advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Biological Activity and Interaction Studies

Research into this compound indicates potential biological activity, which is a subject of ongoing investigation.[1] Interaction studies, including enzyme assays and receptor binding studies, are crucial for understanding its mechanism of action and potential therapeutic applications.[1] These studies help elucidate its binding affinity with various biological targets and inform its development in drug discovery pipelines.[1]

The logical progression for evaluating the biological potential of a compound like this is outlined below.

Caption: Logical workflow for biological activity screening.

Safety and Handling

Preliminary research indicates that this compound may exhibit acute toxicity upon ingestion or skin contact.[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood. Users should consult the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Difluoro-4-(trifluoromethyl)aniline, a key building block in modern medicinal and materials chemistry.

Structural Formula and Chemical Identifiers

This compound is an aromatic amine distinguished by the presence of two fluorine atoms and a trifluoromethyl group attached to the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and utility in organic synthesis.[1]

Structural Formula:

SMILES String: C1=C(C=C(C(=C1F)C(F)(F)F)F)N[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 123950-44-7[1] |

| Molecular Formula | C₇H₄F₅N[1] |

| Molecular Weight | 197.11 g/mol [1] |

| InChI | InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2[1] |

| InChI Key | YJWFKYOOAXZKQA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are significantly influenced by the high electronegativity of the fluorine atoms and the trifluoromethyl group.

| Property | Value | Source |

| Molecular Weight | 197.1 g/mol | [1] |

| Boiling Point | 103 °C | Smolecule |

Synthesis

A prevalent method for the synthesis of this compound involves nucleophilic aromatic substitution.[1] This process typically starts with a suitable aniline derivative that is then subjected to fluorination using appropriate reagents under controlled conditions.[1]

General Synthetic Approach:

While a detailed, step-by-step experimental protocol for the synthesis of this specific compound is not widely published, the general strategy is outlined below. This should be considered a conceptual workflow and would require optimization of reagents, solvents, and reaction conditions for practical implementation.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 3,5-Difluoro-4-(trifluoromethyl)aniline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Difluoro-4-(trifluoromethyl)aniline. Due to the absence of readily available experimental spectra for this specific compound in the public domain, this document leverages established NMR principles and comparative data from structurally analogous molecules to forecast its spectral characteristics. This guide is intended to support research and development activities by offering a robust predictive framework for the spectroscopic identification and characterization of this compound.

Predicted Spectroscopic Data

The chemical shifts and coupling constants in NMR spectroscopy are profoundly influenced by the electronic environment of the atomic nuclei. For this compound, the presence of two fluorine atoms and a trifluoromethyl group on the aniline ring is expected to create a distinct and informative spectral signature.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aromatic protons and the amine protons. The chemical shifts are predicted based on the cumulative electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 6.5 - 7.0 | Doublet of triplets (dt) or Multiplet (m) | 2H | Aromatic Protons (H-2, H-6) | |

| ~ 4.0 - 5.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH₂) |

Note: The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. The signal is often broad due to quadrupolar broadening from the nitrogen atom and chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms, leading to characteristic coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~ 160 - 165 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCCF ≈ 5-15 | C-3, C-5 |

| ~ 145 - 150 | Triplet (t) | ³JCCF ≈ 2-5 | C-1 |

| ~ 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 | -CF₃ |

| ~ 110 - 115 | Triplet of quartets (tq) | ²JCCF ≈ 20-30, ²JCCF ≈ 30-40 | C-4 |

| ~ 100 - 105 | Triplet (t) | ²JCCF ≈ 25-35 | C-2, C-6 |

Note: The predicted chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar fluorinated aromatic compounds.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Instrument Parameters

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for data acquisition.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 120-130 ppm.

Data Processing

-

Software: Utilize standard NMR processing software such as MestReNova, TopSpin, or similar programs.

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR before Fourier transformation to enhance the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data as described in the experimental protocols.

Caption: Workflow for NMR spectroscopic analysis.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3,5-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 3,5-Difluoro-4-(trifluoromethyl)aniline, a key building block in pharmaceutical and materials science. By detailing the experimental protocols for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), and presenting the expected spectral data, this document serves as a vital resource for researchers engaged in the synthesis, quality control, and application of this fluorinated aromatic amine.

Introduction

This compound (C₇H₄F₅N, Molar Mass: 197.11 g/mol ) is a substituted aniline derivative whose unique electronic properties, imparted by the presence of both fluorine and trifluoromethyl substituents, make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. Accurate structural elucidation and purity assessment are paramount. This guide focuses on two primary analytical methods for its characterization: Fourier Transform Infrared (FTIR) Spectroscopy, for the identification of functional groups, and Electron Ionization Mass Spectrometry (EI-MS), for the determination of its molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, the following tables summarize the predicted key data points based on the analysis of structurally similar compounds. These tables provide a reliable reference for the identification and characterization of this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the predicted significant absorption bands are detailed in Table 1.

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3400-3500 (doublet) | Medium-Weak | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3050-3150 | Weak | Aromatic C-H stretching |

| 1610-1640 | Medium-Strong | N-H bending (scissoring) of the primary amine |

| 1580-1615 | Medium | C=C aromatic ring stretching |

| 1450-1550 | Medium | C=C aromatic ring stretching |

| 1250-1350 | Strong | C-N stretching of the aromatic amine |

| 1100-1300 | Strong | C-F stretching of the trifluoromethyl group |

| 1000-1100 | Strong | C-F stretching of the aromatic fluorine substituents |

| 800-900 | Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide crucial structural information. The presence of a nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment | Identity of Lost Neutral/Radical Fragment |

| 197 | [C₇H₄F₅N]⁺• | Molecular Ion (M⁺•) |

| 178 | [C₇H₄F₄N]⁺ | •F |

| 168 | [C₇H₃F₄N]⁺• | HF |

| 128 | [C₆H₄F₂N]⁺ | •CF₃ |

| 101 | [C₆H₄F₂]⁺• | •CNH |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer, equipped with a diamond or zinc selenide ATR crystal, is powered on and has undergone its startup diagnostics.

-

Clean the ATR crystal surface with a soft, lint-free wipe moistened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's press arm to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, carefully remove the sample from the crystal. Clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.

-

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for determining the molecular weight and structural fragmentation of volatile and thermally stable compounds.[1]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

Set the GC oven temperature program to ensure the analyte elutes at an appropriate retention time.

-

The mass spectrometer source is operated in electron ionization (EI) mode, with a standard electron energy of 70 eV.[1]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The analyte is vaporized, separated from the solvent and any impurities on the GC column, and then introduced into the mass spectrometer's ion source.

-

In the ion source, the gaseous molecules are bombarded by the 70 eV electron beam, leading to the formation of a molecular ion and various fragment ions.[1]

-

The ions are then accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•), which should correspond to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure of the molecule.

-

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

Caption: Experimental workflow for IR and MS analysis.

Caption: Predicted MS fragmentation of this compound.

References

An In-Depth Technical Guide to the Electronic and Steric Effects of 3,5-Difluoro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a trifluoromethyl group on the aniline scaffold imparts a unique combination of electronic and steric properties. These characteristics profoundly influence the molecule's reactivity, basicity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding for researchers in drug discovery and chemical synthesis.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can be leveraged to enhance metabolic stability, binding affinity, and bioavailability. This compound presents a compelling case study in polyfluorination, where the cumulative electronic and steric effects of the substituents create a unique chemical entity. This guide will dissect these effects, providing a foundational understanding for its application in research and development.

Physicochemical and Electronic Properties

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. These effects significantly decrease the electron density of the aromatic ring and the basicity of the amino group.

Quantitative Data Summary

The following tables summarize key physicochemical and electronic parameters for this compound and related reference compounds. It is important to note that experimental data for the title compound is limited in the public domain; therefore, some values are estimated based on data from structurally similar molecules.

Table 1: Physicochemical Properties

| Property | This compound | Aniline | 3,5-Difluoroaniline | 4-(Trifluoromethyl)aniline |

| Molecular Formula | C₇H₄F₅N | C₆H₇N | C₆H₅F₂N | C₇H₆F₃N |

| Molecular Weight ( g/mol ) | 197.11[1] | 93.13 | 129.11 | 161.12[2] |

| Boiling Point (°C) | 103 | 184 | 80 (at 20 mmHg)[3] | 83 (at 12 mmHg)[2] |

| Density (g/mL) | ~1.47 (calculated) | 1.022 | 1.295 | 1.283 (at 25 °C)[2] |

| pKa (Predicted) | < 1.0 | 4.6 | 2.57[3] | ~3.5 |

Table 2: Electronic and Steric Parameters

| Parameter | Substituent | Value | Position on Aniline Ring |

| Hammett Constant (σm) | -F | 0.34 | 3 and 5 |

| Hammett Constant (σp) | -CF₃ | 0.54 | 4 |

| van der Waals Radius (Å) | F | 1.47 | 3 and 5 |

| van der Waals Radius (Å) | CF₃ | ~2.7 | 4 |

Analysis of Electronic Effects

The electronic properties of this compound are a culmination of the inductive and resonance effects of its substituents.

-

Inductive Effect (-I): Both the fluorine atoms and the trifluoromethyl group are strongly electron-withdrawing through the sigma bond network due to their high electronegativity. The two fluorine atoms at the meta positions to the amino group and the trifluoromethyl group at the para position synergistically pull electron density from the aromatic ring.

-

Resonance Effect (+R/-R): The amino group is a strong resonance electron-donating group (+R), pushing electron density into the ring. Conversely, the fluorine atoms exhibit a weak +R effect, while the trifluoromethyl group has a weak -R effect (hyperconjugation). The powerful -I effects of the fluorine and trifluoromethyl groups overwhelm the resonance effects, leading to a highly electron-deficient aromatic system.

This pronounced electron-withdrawing nature significantly reduces the pKa of the aniline nitrogen, making it a much weaker base than aniline. This has important implications for its use in pharmaceutical applications, as the ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and receptor binding.

Steric Effects

The trifluoromethyl group is significantly larger than a hydrogen or fluorine atom, introducing considerable steric bulk at the 4-position of the aniline ring. The two fluorine atoms at the 3- and 5-positions, while smaller, also contribute to the local steric environment. This steric hindrance can influence the molecule's conformation and its ability to interact with biological targets. For instance, the bulky trifluoromethyl group can shield adjacent positions from metabolic attack, contributing to the enhanced metabolic stability often observed in trifluoromethyl-containing drugs.

Experimental Protocols

Synthesis and Purification of this compound (Illustrative)

While the exact industrial synthesis may be proprietary, a plausible laboratory-scale synthesis can be adapted from procedures for structurally related compounds. A common approach involves nucleophilic aromatic substitution.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine a suitable starting material (e.g., 1,2,3-trifluoro-4-nitrobenzene or a related precursor), a fluorinating agent (e.g., potassium fluoride with a phase-transfer catalyst), and an appropriate solvent (e.g., dimethyl sulfoxide).

-

Reaction: Heat the mixture to the required temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound solution.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the disappearance of the parent compound over time using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

-

Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of a known non-labeled ligand.

-

Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a filter mat.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).

-

Conclusion

This compound is a molecule with a rich chemical landscape defined by the interplay of its fluorine substituents. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group leads to a significant reduction in the basicity of the amino group and an overall electron-deficient aromatic ring. These electronic effects, coupled with the steric bulk of the trifluoromethyl group, are key to its utility in drug discovery, where it can be used to fine-tune the physicochemical properties of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and utilize this versatile chemical building block in their own research endeavors.

References

The Enigmatic Potential of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Technical Overview of a Versatile Building Block

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 3,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds considerable interest as a synthetic intermediate in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of fluorine and trifluoromethyl groups imparts unique physicochemical properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. While direct and extensive biological activity data for this compound itself is not widely available in peer-reviewed literature, its utility as a precursor for a variety of bioactive molecules is well-documented. This technical guide provides a comprehensive overview of its synthesis, known toxicological profile, and its role as a foundational scaffold in the development of new chemical entities.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. This compound presents a particularly interesting scaffold, combining the electronic effects of two fluorine atoms with the lipophilic and metabolically stable trifluoromethyl group. This combination makes it a sought-after building block for creating novel compounds with potentially enhanced biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₄F₅N |

| Molecular Weight | 197.11 g/mol |

| Appearance | Information not available |

| Boiling Point | Information not available |

| Melting Point | Information not available |

| CAS Number | 123950-44-7 |

Synthesis

The synthesis of this compound is a multi-step process that is crucial for its application in further chemical synthesis. While various specific routes exist, a general conceptual workflow is outlined below.

Caption: A generalized synthetic pathway for this compound.

Potential Biological Activity and Applications

While specific quantitative data on the biological activity of this compound is scarce, the presence of the trifluoromethylphenyl moiety is common in a range of bioactive compounds. This suggests that derivatives of this compound could exhibit a variety of biological effects.

4.1. Agrochemicals:

The trifluoromethyl group is a common feature in many modern herbicides, fungicides, and insecticides.[2] It is plausible that derivatives of this compound could be investigated for such applications. The general workflow for discovering new agrochemicals is depicted below.

Caption: A workflow for the development of agrochemicals from a starting scaffold.

4.2. Pharmaceuticals:

Many FDA-approved drugs contain the trifluoromethylaniline substructure. These drugs span a wide range of therapeutic areas, including oncology and infectious diseases. The trifluoromethyl group can enhance a drug's metabolic stability and its ability to cross cell membranes. The logical pathway for its use in drug discovery is illustrated below.

Caption: A logical flow for utilizing a chemical scaffold in drug discovery.

Toxicological Information

Limited direct toxicological data for this compound is publicly available. However, safety data sheets for structurally related compounds provide some general guidance. For instance, many anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is imperative that this compound be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive compounds in the pharmaceutical and agrochemical sectors. The lack of direct biological activity data for the parent compound itself highlights a gap in the current scientific literature. Future research efforts could focus on the systematic biological screening of this compound to uncover any intrinsic activity. Furthermore, the continued use of this scaffold in the synthesis of new derivatives is expected to yield novel candidates for drug and agrochemical development. The exploration of its potential biological activities, guided by computational modeling and in vitro screening, could unveil previously unrecognized therapeutic or agricultural applications.

References

Computational Modeling of 3,5-Difluoro-4-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 3,5-Difluoro-4-(trifluoromethyl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry, materials science, and agrochemistry.[1] The unique combination of two fluorine atoms and a trifluoromethyl group imparts distinct electronic and steric properties that are of great interest for molecular design.[1] This document outlines the key physicochemical properties, details computational workflows for property prediction, and discusses the application of these models in understanding the compound's electronic structure, spectroscopic characteristics, and potential biological activity.

Introduction to this compound

This compound is an aromatic amine characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a trifluoromethyl group at the 4 position, and an amine group.[1] Its molecular formula is C₇H₄F₅N.[1] The high electronegativity and lipophilicity conferred by the fluorine and trifluoromethyl substituents make this molecule a valuable building block in various fields.[1]

In medicinal chemistry , the incorporation of fluorine atoms can enhance drug-like properties such as metabolic stability and bioavailability.[1] This makes this compound a promising scaffold for the development of novel pharmaceuticals.[1] In material science , its electron-withdrawing groups influence its electronic properties, suggesting potential applications in organic electronics like OLEDs and OFETs.[1] Furthermore, in agrochemistry , fluorinated compounds are explored for their potential as herbicides or fungicides.[1]

Computational modeling provides a powerful and cost-effective approach to investigate the properties of this molecule, enabling researchers to predict its behavior and guide experimental work.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological properties of this compound is presented below. This data serves as a crucial baseline for computational model validation.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 123950-44-7 | [1] |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.11 g/mol | [1] |

| Appearance | Light-colored crystalline solid | [1] |

| Boiling Point | 103°C | [1] |

Toxicological Data

The compound is known to exhibit acute toxicity.

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

Aggregated GHS information from ECHA C&L Inventory.[1]

Computational Modeling Workflow

The computational investigation of this compound's properties follows a structured workflow. This process begins with defining the molecular structure and progresses through various computational methods to predict specific characteristics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction, a robust and versatile method for the formation of aryl-amine bonds. These guidelines are intended to assist researchers in the efficient and safe laboratory-scale preparation of this compound.

Introduction

This compound is an important synthetic intermediate characterized by a trifluoromethyl group and two fluorine atoms on the aniline scaffold.[1] This substitution pattern imparts unique electronic properties, high electronegativity, and lipophilicity, making it a desirable component in the design of novel pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. Nucleophilic aromatic substitution (SNA_r_) is a primary method for the synthesis of such fluorinated anilines, where a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. In this case, the highly electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating the substitution of a fluorine atom by an amine nucleophile.

Reaction and Mechanism

The synthesis of this compound is achieved by the reaction of 3,4,5-trifluorobenzotrifluoride with ammonia. The reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically through an addition-elimination pathway.

Reaction:

The mechanism involves the nucleophilic attack of ammonia on the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the trifluoromethyl group and the adjacent fluorine atoms stabilize this intermediate. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on analogous reactions reported in the literature. Researchers should perform a risk assessment and adhere to all institutional safety guidelines before conducting any experiment.

Materials and Equipment:

-

3,4,5-trifluorobenzotrifluoride

-

Aqueous ammonia (28-30%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 3,4,5-trifluorobenzotrifluoride (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Ammonia: Add aqueous ammonia (5-10 eq) to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase; ensure the vessel is rated for the expected pressure at the reaction temperature.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3,4,5-trifluorobenzotrifluoride | |

| Reagent | Aqueous Ammonia (28-30%) | |

| Solvent | Dimethyl Sulfoxide (DMSO) | |

| Temperature | 120-150 °C | Analogous Reactions |

| Reaction Time | 12-24 hours | Analogous Reactions |

| Typical Yield | 70-85% (Estimated) | Analogous Reactions |

| Purity | >98% (after chromatography) | |

| Appearance | Off-white to pale yellow solid | |

| Molecular Formula | C₇H₄F₅N | [1] |

| Molecular Weight | 197.11 g/mol | [1] |

Visualizations

Caption: Reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: The Role of 3,5-Difluoro-4-(trifluoromethyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)aniline is a key building block in modern medicinal chemistry, prized for its ability to impart favorable pharmacological properties to drug candidates. The strategic incorporation of fluorine atoms and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This substituted aniline is particularly valuable in the development of kinase inhibitors for oncology and therapeutics for central nervous system disorders. Its unique electronic and steric characteristics make it a versatile scaffold for creating novel and effective therapeutic agents.

The trifluoromethyl group, in particular, is often employed as a bioisostere for other chemical moieties, such as a nitro group, to yield compounds with improved potency and stability. This application note will delve into the use of this compound in the synthesis of kinase inhibitors, providing detailed protocols and quantitative data to guide researchers in their drug discovery efforts.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a foundational element in the synthesis of targeted therapeutics. Its derivatives have shown significant promise in two main areas:

-

Kinase Inhibition: Many small molecule kinase inhibitors utilize substituted aniline cores to interact with the ATP-binding site of kinases. The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain, leading to potent and selective inhibition. This is particularly relevant in the development of inhibitors for kinases that are dysregulated in various cancers, such as Epidermal Growth Factor Receptor (EGFR).

-

Antibacterial Agents: The unique substitution pattern of this aniline derivative can also be exploited to design novel antibacterial agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the overall electronic properties of the molecule, potentially leading to new mechanisms of antibacterial action.

Data Presentation: Biological Activity of Anilino-Pyrimidine Derivatives

The following table summarizes the in vitro biological activity of a series of 5-trifluoromethylpyrimidine derivatives, analogous to compounds that can be synthesized using this compound, as potent EGFR inhibitors.

| Compound ID | Substitution on Aniline Ring | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |

| 9c | 3-Fluoro | Not Reported | Not Reported | Not Reported | Not Reported |

| 9u | 3-Fluoro | 0.091 | 0.35 | 3.24 | 5.12 |

| 4c | 3-Fluoro | Not Reported | 0.56 | Not Reported | 2.46 |

| 4e | 3,4-Difluoro | Not Reported | Not Reported | Not Reported | Not Reported |

Data adapted from studies on analogous compounds to illustrate potential activities.[2][3]

Experimental Protocols

Synthesis of N-(3,5-difluoro-4-(trifluoromethyl)phenyl)pyrimidine-based Kinase Inhibitors

This protocol describes a general method for the synthesis of pyrimidine-based kinase inhibitors incorporating the this compound moiety.

Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 2-amino-N-methylthiophene-3-carboxamide (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with EtOAc (3 x 30 mL). The combined organic phase is washed with saturated NaCl, dried over Na2SO4, filtered, and concentrated under vacuum to yield the product.[3]

Step 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide

A mixture of the product from Step 1 (e.g., 700 mg) and palladium on carbon (70 mg) is stirred in MeOH (7 mL). The solution is stirred at room temperature overnight under a hydrogen atmosphere. After the reaction is complete, the solution is filtered through celite. The filtrate is concentrated under vacuum to give the product.[3]

Step 3: Amide Coupling to Introduce the this compound Moiety

To a solution of the product from Step 2 (1 mmol) in DMF (10 mL) is added this compound (1.2 mmol) and DIEA (1 mmol). The mixture is stirred at 80 °C for 12 hours. The mixture is then extracted with EtOAc (3 x 100 mL), and the combined organic phase is washed with saturated brine (3 x 50 mL). The organic layer is dried over magnesium sulphate, filtered, and concentrated in vacuo. The residue is purified by silica-gel column chromatography to give the final product.[2]

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Test compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., a synthetic peptide)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Prepare the enzyme solution by diluting the EGFR kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

-

Reaction Initiation: Prepare the substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Synthetic and biological evaluation workflow for kinase inhibitors.

Caption: EGFR signaling pathway and the site of inhibition.

References

- 1. Buy this compound | 123950-44-7 [smolecule.com]

- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3,5-Difluoro-4-(trifluoromethyl)aniline in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

For Immediate Release

Introduction

3,5-Difluoro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that holds significant potential as a building block in the synthesis of novel agrochemicals. The unique substitution pattern of a trifluoromethyl group flanked by two fluorine atoms on the aniline ring can impart desirable properties to end-products, such as enhanced biological activity, metabolic stability, and lipophilicity.[1][2] While extensive research highlights the use of various fluorinated anilines in the development of herbicides, fungicides, and insecticides, a comprehensive review of publicly available scientific literature and patent databases did not yield specific, commercialized agrochemicals derived directly from this compound.

This document provides an overview of the synthesis of this compound and explores its potential applications in agrochemical synthesis based on the known reactivity of analogous compounds. Detailed protocols for the synthesis of the title compound are presented, along with generalized synthetic schemes where it could be employed.

Synthesis of this compound

The synthesis of this compound can be achieved through multi-step processes, often involving nucleophilic aromatic substitution reactions.[1] One common route involves the halogen exchange of a suitable precursor followed by reduction of a nitro group or amination.

Below is a table summarizing a potential synthetic route, and a detailed experimental protocol follows.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Purity (%) |

| 1 | 3,4,5-Trichlorobenzotrifluoride | KF, polar aprotic solvent (e.g., sulfolane), high temperature | 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene | Data not available | Data not available |

| 2 | 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene | Aqueous ammonia, Cu(I) catalyst, high temperature and pressure | This compound | Data not available | Data not available |

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene (Halogen Exchange)

-

To a high-pressure autoclave, add 3,4,5-trichlorobenzotrifluoride and a suitable polar aprotic solvent such as sulfolane.

-

Add an excess of potassium fluoride (KF).

-

Seal the autoclave and heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove inorganic salts.

-

The filtrate, containing the desired product, can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound (Amination)

-

Charge a high-pressure autoclave with 3,5-Difluoro-4-(trifluoromethyl)chlorobenzene, a copper(I) catalyst (e.g., Cu₂O or CuI), and an excess of aqueous ammonia.

-

Seal the autoclave and heat the mixture to a high temperature (e.g., 180-220 °C). The pressure will increase significantly due to the ammonia and water vapor.

-

Maintain the reaction at this temperature with stirring for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Potential Applications in Agrochemical Synthesis

While specific examples are not publicly documented, the chemical structure of this compound suggests its utility in the synthesis of various classes of agrochemicals. The aniline functional group serves as a versatile handle for a range of chemical transformations to construct the core structures of active ingredients.

1. Synthesis of Herbicides:

Many commercial herbicides feature an aniline or anilide moiety. This compound could be a precursor for dinitroaniline herbicides or be used in the synthesis of more complex heterocyclic herbicides.

2. Synthesis of Fungicides:

Anilide fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), are a major class of agricultural fungicides. The synthesis of these compounds often involves the acylation of a substituted aniline with a carboxylic acid chloride or a similar activated carbonyl compound.

3. Synthesis of Insecticides:

Certain classes of insecticides, such as some diamide insecticides, incorporate substituted aniline fragments. The unique electronic properties imparted by the fluorine and trifluoromethyl groups could lead to insecticides with novel modes of action or improved efficacy.

Below are generalized synthetic workflows illustrating how this compound could be utilized.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Potential synthetic applications of the target aniline.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of new agrochemicals. While direct applications in commercial products are not apparent from existing literature, its structural features are highly relevant to the design of modern crop protection agents. The synthetic protocols and potential application pathways outlined here provide a foundation for researchers and scientists in the field to explore the utility of this compound in developing next-generation herbicides, fungicides, and insecticides. Further research is warranted to synthesize and screen derivatives of this compound for their biological activities.

References

Application Notes and Protocols: The Role of 3,5-Difluoro-4-(trifluoromethyl)aniline in OLED Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract